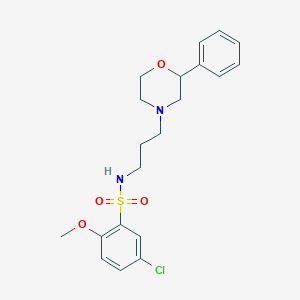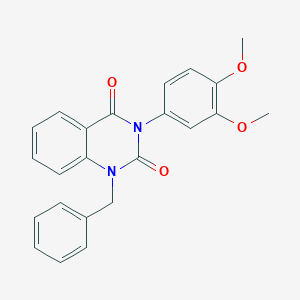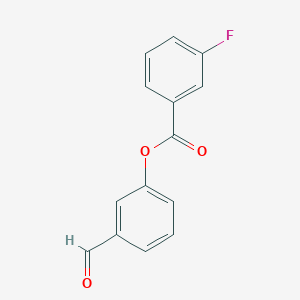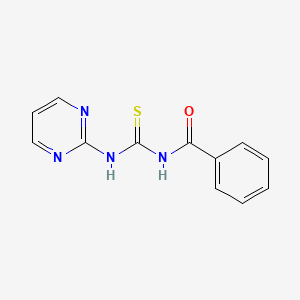
5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Research: Inhibitor of Proliferative Diseases
Benzenesulfonamide derivatives, which include the compound , have been identified as effective in the treatment of proliferative diseases such as cancer . These compounds can act as inhibitors of human carbonic anhydrase B, an enzyme that is overexpressed in certain cancer cells and contributes to tumor growth and metastasis .
Analytical Chemistry: Environmental Contaminant Detection
This compound has been utilized to develop analytical methods for the simultaneous determination of various contaminants, including benzotriazole, benzothiazole, and benzenesulfonamide, in environmental waters . Its specificity and sensitivity make it a valuable tool for monitoring water quality and ensuring environmental safety.
Organic Synthesis: Suzuki–Miyaura Coupling
In the field of organic synthesis, benzenesulfonamide derivatives are used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process, essential for creating complex organic molecules for pharmaceuticals and materials science.
Pharmaceutical Development: Synthesis of Dyes and Photochemicals
The compound’s derivatives are integral in synthesizing dyes and photochemicals . These substances are crucial for developing drugs with specific properties, such as light-activated drugs used in photodynamic therapy, a treatment for certain types of cancer.
Disinfectant Production: Antimicrobial Properties
Benzenesulfonamide and its derivatives have applications in producing disinfectants due to their antimicrobial properties . They can be formulated into products that help prevent the spread of infectious diseases by killing or inhibiting the growth of bacteria, viruses, and fungi.
Enzyme Inhibition: Carbonic Anhydrase B
As mentioned earlier, this compound acts as an inhibitor of carbonic anhydrase B . This enzyme plays a role in maintaining pH balance in tissues and is involved in various physiological processes. Inhibiting it can have therapeutic applications in treating glaucoma, epilepsy, and altitude sickness.
Dye Industry: Colorant Synthesis
The compound’s derivatives are used in the dye industry for colorant synthesis . They contribute to creating a wide range of colors for textiles, inks, and coatings, enhancing the aesthetic and functional qualities of these products.
Photochemical Research: Light-Sensitive Materials
In photochemical research, the compound is used to develop light-sensitive materials . These materials have applications in solar energy harvesting, photochromic lenses, and the development of photosensitive polymers.
Mecanismo De Acción
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a benzenesulfonamide derivative, it may bind to the active site of carbonic anhydrase enzymes, inhibiting their activity .
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability when administered orally or intravenously.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-26-18-9-8-17(21)14-20(18)28(24,25)22-10-5-11-23-12-13-27-19(15-23)16-6-3-2-4-7-16/h2-4,6-9,14,19,22H,5,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPQEHMMCRCHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide](/img/structure/B2935856.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2935858.png)

![1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935860.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2935865.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2935867.png)


![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2935872.png)
